molecular formula C20H25ClN2S B13987711 10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine CAS No. 66230-33-9

10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine

Cat. No.: B13987711
CAS No.: 66230-33-9
M. Wt: 360.9 g/mol
InChI Key: MYUWOJBSKBWECL-UHFFFAOYSA-N
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Description

10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is characterized by the presence of a phenothiazine core structure substituted with a 1,3-dimethyl-3-piperidylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine typically involves the reaction of phenothiazine with 1,3-dimethyl-3-piperidylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidylmethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced phenothiazine derivatives.

    Substitution: Formation of substituted phenothiazine derivatives.

Scientific Research Applications

10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This blockade leads to a reduction in dopamine-mediated neurotransmission, which is associated with its antipsychotic effects. Additionally, the compound may interact with other neurotransmitter systems, including serotonin and norepinephrine pathways .

Comparison with Similar Compounds

10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine can be compared with other phenothiazine derivatives such as:

    Chlorpromazine: Known for its antipsychotic properties but with a different substitution pattern on the phenothiazine core.

    Thioridazine: Similar antipsychotic effects but with a different side chain structure.

    Promethazine: Primarily used as an antiemetic and antihistamine, with a different substitution on the phenothiazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .

Properties

CAS No.

66230-33-9

Molecular Formula

C20H25ClN2S

Molecular Weight

360.9 g/mol

IUPAC Name

10-[(1,3-dimethylpiperidin-3-yl)methyl]phenothiazine;hydrochloride

InChI

InChI=1S/C20H24N2S.ClH/c1-20(12-7-13-21(2)14-20)15-22-16-8-3-5-10-18(16)23-19-11-6-4-9-17(19)22;/h3-6,8-11H,7,12-15H2,1-2H3;1H

InChI Key

MYUWOJBSKBWECL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Origin of Product

United States

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